molecular formula C20H14ClFN4O3S2 B2793477 N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide

N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B2793477
M. Wt: 476.9 g/mol
InChI Key: YGBMCLDVRUGXOV-UHFFFAOYSA-N
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Description

N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiazoles, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including chloro, fluoro, and sulfonyl groups, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid, followed by subsequent reactions to introduce the pyridine and sulfonyl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple reactive sites allows for selective modifications, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding, making it a candidate for drug discovery.

  • Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, inflammation, and microbial infections.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves the disruption or enhancement of normal cellular functions.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

  • Pyridine derivatives: Compounds containing the pyridine ring structure are often compared due to their structural similarities.

  • Sulfonyl-containing compounds: Other compounds with sulfonyl groups are also relevant for comparison.

Uniqueness: N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for selective reactions and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[6-[6-chloro-5-[(4-fluorophenyl)sulfonylamino]pyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O3S2/c1-11(27)24-20-25-16-7-2-12(9-18(16)30-20)13-8-17(19(21)23-10-13)26-31(28,29)15-5-3-14(22)4-6-15/h2-10,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBMCLDVRUGXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C3=CC(=C(N=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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